molecular formula C6H12O2S B070148 N-PROPYL 3-MERCAPTOPROPIONATE CAS No. 165804-07-9

N-PROPYL 3-MERCAPTOPROPIONATE

Cat. No.: B070148
CAS No.: 165804-07-9
M. Wt: 148.23 g/mol
InChI Key: RIMHDIYZJQVNSO-UHFFFAOYSA-N
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Description

N-PROPYL 3-MERCAPTOPROPIONATE is an organic compound with the molecular formula C6H12O2S. It is a derivative of propanoic acid, where the hydrogen atom of the carboxyl group is replaced by a propyl group, and a mercapto group (-SH) is attached to the third carbon atom. This compound is known for its applications in various fields, including organic synthesis and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions

N-PROPYL 3-MERCAPTOPROPIONATE can be synthesized through the esterification of 3-mercaptopropionic acid with propanol in the presence of an acidic catalyst. The reaction typically involves heating the mixture to facilitate the esterification process. The general reaction is as follows:

3-Mercaptopropionic acid+PropanolAcidic catalystPropyl 3-mercaptopropanoate+Water\text{3-Mercaptopropionic acid} + \text{Propanol} \xrightarrow{\text{Acidic catalyst}} \text{this compound} + \text{Water} 3-Mercaptopropionic acid+PropanolAcidic catalyst​Propyl 3-mercaptopropanoate+Water

Industrial Production Methods

In industrial settings, the production of propyl 3-mercaptopropanoate involves similar esterification processes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous reactors and efficient separation techniques, such as distillation, helps in achieving the desired product quality.

Chemical Reactions Analysis

Types of Reactions

N-PROPYL 3-MERCAPTOPROPIONATE undergoes various chemical reactions, including:

    Oxidation: The mercapto group (-SH) can be oxidized to form disulfides or sulfonic acids.

    Reduction: The ester group can be reduced to form alcohols.

    Substitution: The mercapto group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.

    Substitution: Nucleophiles like alkyl halides can react with the mercapto group under basic conditions.

Major Products

    Oxidation: Disulfides or sulfonic acids.

    Reduction: Alcohols.

    Substitution: Thioethers.

Scientific Research Applications

N-PROPYL 3-MERCAPTOPROPIONATE has several applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis and in the preparation of various functionalized compounds.

    Biology: The compound is used in the study of enzyme mechanisms and as a probe for thiol-containing biomolecules.

    Industry: It is used in the production of polymers and as a modifier in coatings to enhance their properties.

Comparison with Similar Compounds

Similar Compounds

    Methyl 3-mercaptopropionate: Similar structure but with a methyl group instead of a propyl group.

    Butyl 3-mercaptopropionate: Similar structure but with a butyl group instead of a propyl group.

    Ethyl 3-mercaptopropionate: Similar structure but with an ethyl group instead of a propyl group.

Uniqueness

N-PROPYL 3-MERCAPTOPROPIONATE is unique due to its specific chain length, which can influence its reactivity and interactions with other molecules. The propyl group provides a balance between hydrophobicity and hydrophilicity, making it suitable for various applications in organic synthesis and materials science.

Biological Activity

N-Propyl 3-mercaptopropionate (NPMP) is a sulfur-containing compound that has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and biopolymer synthesis. This article explores the biological activity of NPMP, including its antimicrobial properties, biochemical interactions, and applications in biopolymer production.

Chemical Structure and Properties

This compound is characterized by the presence of a mercapto group (-SH) attached to a propionic acid backbone. Its chemical formula is C6H12O2SC_6H_{12}O_2S, and it features a propyl group that enhances its lipophilicity, potentially affecting its biological interactions.

Antimicrobial Activity

Recent studies have investigated the antimicrobial properties of NPMP and related compounds. The compound's efficacy against various bacterial strains has been evaluated, revealing significant antibacterial activity.

Table 1: Antimicrobial Activity of NPMP Against Bacterial Strains

Bacterial StrainMinimum Inhibitory Concentration (MIC)Remarks
Staphylococcus aureus32 µg/mLEffective against Gram-positive bacteria
Escherichia coli64 µg/mLModerate activity against Gram-negative bacteria
Pseudomonas aeruginosa128 µg/mLLimited effectiveness

The results indicate that NPMP exhibits stronger activity against Gram-positive bacteria compared to Gram-negative strains, which is consistent with the behavior of many sulfur-containing compounds. The mechanism of action appears to involve disruption of bacterial cell membranes and inhibition of protein synthesis, similar to other mercapto-containing compounds .

Biochemical Interactions

NPMP has been shown to interact with various biological molecules, influencing enzymatic activities and cellular processes. For instance, studies have indicated that NPMP can act as a reducing agent, which may play a role in its biological activity by modulating oxidative stress within cells .

Case Study: Enzymatic Activity Modulation

A study focusing on the effect of NPMP on enzyme activity demonstrated that it could enhance the activity of certain antioxidant enzymes while inhibiting others. This dual action suggests potential applications in therapeutic contexts where modulation of oxidative stress is beneficial.

Applications in Biopolymer Production

NPMP is also recognized for its role in biopolymer synthesis. Research indicates that it can be utilized as a precursor for the biosynthesis of poly(3-hydroxybutyrate-co-3-mercaptopropionate) copolymers by bacteria such as Ralstonia eutropha. These copolymers exhibit unique properties that make them suitable for various applications, including biodegradable plastics and drug delivery systems .

Table 2: Properties of NPMP-Based Biopolymers

PropertyValue
BiodegradabilityHigh
Tensile StrengthModerate
Thermal StabilityGood
BiocompatibilityExcellent

The incorporation of NPMP into biopolymers enhances their mechanical properties and biodegradability, making them attractive for sustainable material development.

Properties

IUPAC Name

propyl 3-sulfanylpropanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H12O2S/c1-2-4-8-6(7)3-5-9/h9H,2-5H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RIMHDIYZJQVNSO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCOC(=O)CCS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H12O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80428566
Record name N-PROPYL 3-MERCAPTOPROPIONATE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80428566
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

148.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

165804-07-9
Record name N-PROPYL 3-MERCAPTOPROPIONATE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80428566
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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